molecular formula C18H15ClN2O2 B5205741 N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide

N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide

Cat. No. B5205741
M. Wt: 326.8 g/mol
InChI Key: GQUKAAWDXGPUOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide, also known as CQMA, is a chemical compound that has been extensively studied for its potential use in scientific research. CQMA is a member of the quinoline family of compounds, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide has been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide has been shown to possess a wide range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide has also been shown to possess antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide in lab experiments is its ability to selectively inhibit the activity of specific enzymes and proteins. However, one limitation of using N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide is its potential toxicity, which can vary depending on the cell type and concentration used.

Future Directions

There are several future directions for the study of N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide, including the investigation of its potential as an anticancer agent, the development of new synthetic methods for producing N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide, and the identification of new targets for N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide inhibition. Additionally, the use of N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide as a fluorescent probe for the detection of metal ions could be further explored.

Synthesis Methods

N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide can be synthesized using a variety of methods, including the condensation of 2-chlorobenzaldehyde with 8-hydroxyquinoline followed by reaction with acetic anhydride. This method has been optimized to produce high yields of pure N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide.

Scientific Research Applications

N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions, as an inhibitor of protein kinase CK2, and as a potential anticancer agent. N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide has also been shown to possess antimalarial activity.

properties

IUPAC Name

N-[(2-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-11(22)21-17(13-6-2-3-7-15(13)19)14-9-8-12-5-4-10-20-16(12)18(14)23/h2-10,17,23H,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUKAAWDXGPUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=C(C2=C(C=CC=N2)C=C1)O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide

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